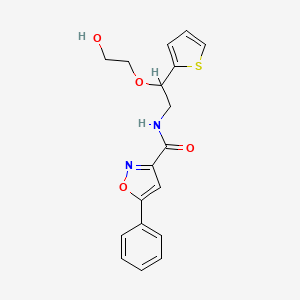
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological mechanisms, and effects based on available research data.
Synthesis
The synthesis of this compound typically involves multiple organic reactions. Key steps include:
- Formation of the isoxazole ring : This may be achieved through cyclization reactions starting from appropriate precursors.
- Introduction of the thiophene moiety : This can be done using cross-coupling techniques such as Suzuki or Stille coupling.
- Attachment of the hydroxyethoxy group : Nucleophilic substitution reactions facilitate the introduction of this functional group into the intermediate compound.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.
- Receptor Binding : It may interact with cell surface receptors, modulating signaling pathways that affect cell function.
- Interaction with Nucleic Acids : Potential interactions with DNA or RNA could influence gene expression and protein synthesis, contributing to its biological effects.
Antiproliferative Effects
Research has indicated that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.2 to 5.3 µM against different cancer cells, suggesting potential for use in cancer therapy .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro studies demonstrate that it can protect cells from oxidative stress induced by agents like tert-butyl hydroperoxide (TBHP). This protective effect is crucial as it may reduce cellular damage and improve cell viability under stress conditions .
Antibacterial Activity
Preliminary studies suggest that related compounds possess antibacterial properties. For example, certain derivatives have shown selective activity against Gram-positive bacteria, indicating potential applications in treating bacterial infections .
Comparative Analysis
A comparison of this compound with similar compounds reveals unique attributes that may enhance its biological efficacy:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide | Benzene ring instead of isoxazole | Moderate antiproliferative |
| N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide | Thiophene ring variant | Strong antibacterial activity |
This table illustrates how structural modifications can influence biological activity, emphasizing the importance of chemical design in drug development.
Case Studies
Case studies involving similar compounds highlight their potential therapeutic applications:
- Cancer Treatment : A study demonstrated that a derivative with an isoxazole core exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
- Antioxidant Research : Another investigation showed that a related compound significantly reduced oxidative stress markers in human liver cells, suggesting a protective role against liver damage.
属性
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c21-8-9-23-16(17-7-4-10-25-17)12-19-18(22)14-11-15(24-20-14)13-5-2-1-3-6-13/h1-7,10-11,16,21H,8-9,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPYYGSOUAOCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CS3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














